

Physical properties of 4,4-Dimethylcyclohexene (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylcyclohexene

Cat. No.: B076398

[Get Quote](#)

Technical Guide: Physical Properties of 4,4-Dimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **4,4-Dimethylcyclohexene**, specifically its boiling point and density. This document outlines the available data for these properties and furnishes detailed experimental protocols for their determination in a laboratory setting.

Core Physical Properties

4,4-Dimethylcyclohexene is a colorless liquid at room temperature.^[1] Its fundamental physical characteristics are crucial for its application in organic synthesis and materials science. A summary of its key physical data is presented below. It is important to note that some discrepancies exist in the reported literature values for its boiling point and density.

Data Presentation

Physical Property	Reported Value(s)	Unit
Boiling Point	131.10[1], 116[2]	°C
Density	0.8180[1], 0.806[2]	g/cm ³ (g/mL)
Molecular Formula	C ₈ H ₁₄	
Molecular Weight	110.20	g/mol

Experimental Protocols

Accurate determination of the physical properties of a compound like **4,4-Dimethylcyclohexene** is fundamental for its characterization and use in further research. The following sections detail standard experimental methodologies for determining boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] Several methods can be employed for this determination, with the choice often depending on the sample volume available.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Sample of **4,4-Dimethylcyclohexene**
- Heat source (e.g., Bunsen burner or oil bath)

- Stand and clamps

Procedure:

- Attach a small test tube containing a few drops of **4,4-Dimethylcyclohexene** to a thermometer.
- Place a capillary tube, with its sealed end up, into the test tube.
- Clamp the thermometer so that the bulb and the test tube are immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. A slow, then rapid and continuous stream of bubbles will emerge as the liquid's vapor pressure overcomes the external pressure.
- Remove the heat source once a steady stream of bubbles is observed.
- The liquid will begin to cool, and the bubbling will slow down and eventually stop.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[4] Record this temperature.

Simple Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[3][5]

Apparatus:

- Distilling flask
- Condenser
- Receiving flask
- Thermometer

- Heat source (heating mantle)
- Boiling chips
- Stand and clamps

Procedure:

- Place a volume of **4,4-Dimethylcyclohexene** (e.g., 5-10 mL) and a few boiling chips into the distilling flask.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
- Begin heating the distilling flask.
- The liquid will begin to boil and its vapor will travel into the condenser.
- The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.
- Record the stable temperature reading on the thermometer as the boiling point.[\[4\]](#)

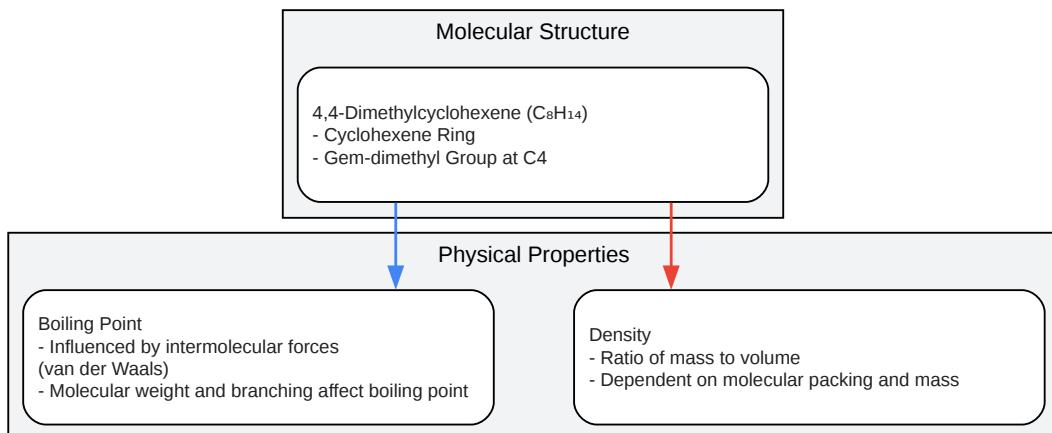
Determination of Density

Density is a measure of mass per unit volume.[\[6\]](#) For a liquid like **4,4-Dimethylcyclohexene**, this can be determined using straightforward laboratory equipment.

Apparatus:

- Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)
- Analytical balance
- Pasteur pipette or dropper

Procedure:


- Carefully weigh a clean, dry volumetric flask or graduated cylinder on an analytical balance and record its mass (m_1).
- Using a pipette or dropper, add a precise volume of **4,4-Dimethylcyclohexene** to the flask or cylinder (e.g., 10 mL). Ensure the bottom of the meniscus aligns with the volume marking. [6][7]
- Reweigh the container with the liquid and record the new mass (m_2).[7]
- Calculate the mass of the liquid by subtracting the initial mass from the final mass ($m_{\text{liquid}} = m_2 - m_1$).
- Calculate the density (ρ) using the formula: $\rho = m_{\text{liquid}} / V$, where V is the volume of the liquid added.[7][8]

To improve accuracy, it is recommended to perform multiple measurements and calculate an average.[9]

Visualization

The following diagram illustrates the relationship between the molecular structure of **4,4-Dimethylcyclohexene** and its resulting physical properties.

Relationship between Molecular Structure and Physical Properties of 4,4-Dimethylcyclohexene

[Click to download full resolution via product page](#)

Molecular Structure's Influence on Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4,4-dimethylcyclohexene stenutz.eu
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks geeksforgeeks.org
- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vernier.com [vernier.com]
- 6. embibe.com [embibe.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. homesciencetools.com [homesciencetools.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical properties of 4,4-Dimethylcyclohexene (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076398#physical-properties-of-4-4-dimethylcyclohexene-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com